N-Palmitoylsphingomyelin

Description

Properties

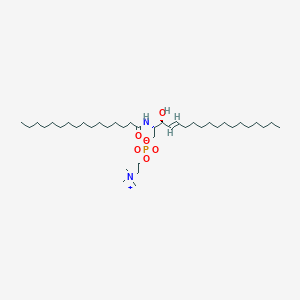

IUPAC Name |

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKUXQNLWDTSLO-GWQJGLRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H79N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312972, DTXSID401334206 | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6254-89-3, 641628-11-7 | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Palmitoylsphingomyelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PALMITOYLSPHINGOMYELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SM(d18:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

physical properties of N-Palmitoylsphingomyelin in bilayer membranes

An In-depth Technical Guide to the Physical Properties of N-Palmitoylsphingomyelin in Bilayer Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PSM), a ubiquitous component of mammalian cell membranes, plays a critical role in defining the structural and functional properties of the lipid bilayer. Its unique molecular structure, characterized by a sphingosine backbone, a saturated N-acyl palmitoyl chain, and a phosphocholine headgroup, facilitates strong intermolecular hydrogen bonding. This guide provides a comprehensive analysis of the core physical properties of PSM in bilayer membranes, including its complex thermotropic phase behavior, structural parameters, and mechanical properties. We delve into the profound modulatory effects of cholesterol, leading to the formation of the liquid-ordered phase, a cornerstone of lipid raft theory. Furthermore, this document furnishes detailed, field-proven experimental protocols for the preparation and characterization of PSM-containing model membranes using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM).

The Molecular Architecture and Significance of this compound

This compound (16:0 SM) is a principal sphingolipid in eukaryotic plasma membranes, where it is asymmetrically enriched in the outer leaflet. Unlike glycerophospholipids, PSM is built on a sphingosine base. Its structure features a C16:0 saturated acyl chain (palmitic acid) attached via an amide linkage and a phosphocholine headgroup.[1] This configuration is of paramount importance for its physical behavior. The amide group and the hydroxyl group on the sphingosine backbone can act as both hydrogen bond donors and acceptors.[2] This capacity for extensive intra- and intermolecular hydrogen bonding is a key differentiator from analogous phosphatidylcholines and is fundamental to the tighter molecular packing and distinct phase behavior of PSM bilayers.[2][3] This tight packing and interaction with cholesterol are the molecular underpinnings of its role in the formation of lipid rafts—specialized membrane microdomains that are crucial for signal transduction and protein trafficking.[4][5]

Core Physical Properties of Pure PSM Bilayers

The physical state of PSM bilayers is exquisitely sensitive to temperature, hydration, and composition. Understanding these properties is essential for designing relevant model systems and for interpreting the behavior of complex biological membranes.

Thermotropic Phase Behavior

Hydrated PSM bilayers exhibit a complex and distinct phase behavior, transitioning through multiple states upon heating.[2][6] Unlike many common phosphocholines that show a single main gel-to-liquid crystalline transition, PSM displays an intermediate "ripple" phase (Pβ').

-

Gel Phase (Lβ'): At low temperatures (e.g., below ~24°C), PSM exists in a highly ordered gel phase.[2][6] The hydrocarbon chains are in their all-trans configuration and are tilted with respect to the bilayer normal.[6] This results in tight packing and low lateral mobility.

-

Ripple Phase (Pβ'): Upon heating, PSM undergoes a pretransition from the gel phase to a ripple phase at approximately 24°C.[2][6] This phase is characterized by a periodic, wave-like undulation of the bilayer surface.

-

Liquid Crystalline Phase (Lα): A main phase transition occurs at around 41°C (TM), where the bilayer melts from the ripple phase into the fluid or liquid-crystalline phase.[6][7][8] In this state, the hydrocarbon chains are disordered and contain numerous gauche conformers, leading to increased lateral diffusion and a decrease in bilayer thickness.[7][8]

The main chain-melting transition temperature is highly dependent on the hydration level of the lipid. Anhydrous PSM has a TM of 75°C, which progressively decreases with added water until a limiting value of ~41°C is reached at hydrations above 25 wt% H₂O.[7][8]

Structural and Mechanical Parameters

The phase of the bilayer directly dictates its structural and mechanical properties. These parameters have been extensively characterized by X-ray diffraction and scattering techniques.

| Property | Gel Phase (Lβ') | Liquid Crystalline (Lα) | Reference(s) |

| Bilayer Thickness (d-spacing) | ~73.5 Å | ~66.6 Å | [7][8] |

| Area per Lipid (AL) | ~45 Ų | ~64 Ų | [6] |

| Hydrocarbon Chain Tilt Angle | ~30° | Not applicable | [6] |

| Acyl Chain Order | High (all-trans) | Low (gauche conformers) | [9] |

| Bending Rigidity (Kc) | High | Low | [10][11] |

Expertise Insight: The significant decrease in bilayer thickness and increase in area per lipid upon melting is a direct consequence of the disordering of the hydrocarbon chains.[6][7][8] This transition from a thick, ordered, and rigid membrane to a thinner, disordered, and more flexible one has profound implications for the activity of embedded membrane proteins and for the membrane's permeability barrier. The high bending rigidity of the gel phase makes the membrane resistant to deformation, a property that is significantly altered by temperature and composition.[11]

Modulation by Cholesterol: The Liquid-Ordered Phase

The interaction between PSM and cholesterol is central to modern membrane biology. Cholesterol does not simply mix with PSM; it fundamentally alters its physical state, inducing the formation of the liquid-ordered (Lo) phase .[7][8]

When cholesterol is added to PSM bilayers, it progressively broadens and decreases the enthalpy of the main phase transition.[7][8] At concentrations above ~30-50 mol%, the cooperative chain-melting transition is completely abolished.[7][8] X-ray diffraction data show that in this state, the bilayer's structural characteristics are intermediate between the gel and liquid-crystalline phases.[7][8]

The Lo phase is unique:

-

High Acyl Chain Order: Like the gel (Lβ') phase, the hydrocarbon chains remain largely in an extended, all-trans conformation.

-

High Lateral Mobility: Like the liquid-crystalline (Lα) phase, lipids retain a high degree of lateral diffusion.

-

Reduced Hydration: The Lo phase is significantly less hydrated at the interface compared to both the gel and liquid-crystalline phases.[5][12] Cholesterol, through its ability to fill voids and engage in specific H-bonding, effectively expels water molecules from the bilayer.[12]

This combination of properties—ordered yet fluid—is the defining characteristic of lipid rafts. The preferential interaction of cholesterol with the saturated chains and hydrogen-bonding-capable backbone of PSM is a primary driving force for the lateral segregation of these lipids into functional domains within the cell membrane.[2][13]

Experimental Methodologies for Characterization

A multi-technique approach is required to fully elucidate the physical properties of PSM bilayers. Below are foundational, step-by-step protocols for vesicle preparation and analysis.

Protocol 4.1: Preparation of PSM Large Unilamellar Vesicles (LUVs)

This protocol describes the extrusion method, which produces a homogenous population of unilamellar vesicles of a defined size, ideal for DSC, XRD, and fluorescence studies.[14]

Materials:

-

This compound (PSM) powder

-

Chloroform/Methanol (2:1 v/v) solvent

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-extruder apparatus

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas source

-

Vacuum desiccator or pump

Methodology:

-

Lipid Solubilization: Weigh the desired amount of PSM powder and dissolve it in the chloroform/methanol solvent in a round-bottom flask.

-

Causality: Using an organic solvent ensures that the lipid is monomerically dispersed, which is critical for forming a uniform film.

-

-

Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas while rotating the flask. This creates a thin lipid film on the flask wall.

-

Causality: A thin, even film maximizes the surface area for hydration, leading to more efficient vesicle formation.

-

-

Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours (preferably overnight) to remove any remaining traces of organic solvent.

-

Trustworthiness: Residual solvent can significantly alter membrane properties, including fluidity and transition temperature. This step is crucial for data integrity.

-

-

Hydration: Warm the hydration buffer to a temperature well above the main transition temperature of PSM (e.g., 60°C). Add the warm buffer to the flask containing the dry lipid film to achieve the desired final lipid concentration (e.g., 5-10 mg/mL).

-

Vortexing: Vortex the flask vigorously for 15 minutes at 60°C. The solution will become milky, indicating the formation of multilamellar vesicles (MLVs).

-

Causality: Hydrating above TM ensures the lipids are in a fluid state, facilitating the peeling of bilayers from the film to form vesicles.

-

-

Extrusion: Assemble the mini-extruder with the 100 nm polycarbonate membrane, pre-heated to 60°C. Load the MLV suspension into one of the gas-tight syringes. Pass the suspension back and forth through the membrane 19-21 times.

-

Causality: The odd number of passes ensures the final sample is the extruded population. Repeated passage through the small pores forces the large MLVs to rupture and re-form into smaller, unilamellar vesicles (LUVs) with a diameter close to the pore size. The solution should become translucent.

-

-

Storage: Store the final LUV suspension at a temperature above its gel transition to prevent aggregation or fusion. For pure PSM, storage at room temperature is appropriate.

Protocol 4.2: Characterization by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures (Tp, TM) and their associated enthalpies (ΔH).[7]

Methodology:

-

Sample Preparation: Transfer a precise volume (e.g., 20-30 µL) of the prepared PSM LUV suspension into a DSC sample pan. Place an equal volume of the hydration buffer into a reference pan.

-

Causality: The reference pan allows the instrument to subtract the heat capacity of the buffer, isolating the thermal events occurring in the lipid sample.

-

-

Sealing: Hermetically seal both pans to prevent evaporation during the scan.

-

Thermal Program: Place the pans in the calorimeter and equilibrate at a starting temperature (e.g., 10°C).

-

Scanning: Heat the sample at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the expected TM (e.g., 60°C).

-

Expertise Insight: Slower scan rates provide better resolution of thermal events but reduce the signal-to-noise ratio. A rate of 1°C/min is a good compromise for lipid systems.

-

-

Data Analysis: The output is a thermogram of heat flow versus temperature. Endothermic peaks correspond to phase transitions. The peak maximum is taken as the transition temperature (TM), and the area under the peak is integrated to calculate the transition enthalpy (ΔH).

Protocol 4.3: Characterization by X-Ray Diffraction (XRD)

XRD provides direct structural information about the bilayer, such as the lamellar repeat distance (d-spacing), which is a measure of the bilayer thickness plus the thickness of the inter-bilayer water layer.[7][8][15]

Methodology:

-

Sample Preparation: Concentrate the LUV suspension into a dense pellet by ultracentrifugation.

-

Capillary Loading: Load the lipid pellet into a thin-walled glass or quartz capillary tube and seal it.

-

Data Acquisition: Mount the capillary in a diffractometer. A temperature-controlled stage is essential for studying phase transitions.

-

Scattering Analysis:

-

Small-Angle X-ray Scattering (SAXS): In the low-angle region, a series of sharp, equidistant peaks indicates a well-ordered, lamellar (bilayer) structure. The position of these peaks (q) can be used to calculate the d-spacing using Bragg's law (d = 2π/q).

-

Wide-Angle X-ray Scattering (WAXS): In the high-angle region, a sharp peak around 4.2 Å indicates the ordered, hexagonal packing of acyl chains in the gel phase, while a broad, diffuse peak centered at ~4.6 Å signifies the disordered chains of the liquid-crystalline phase.[7][8]

-

Protocol 4.4: Imaging by Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the surface topography of lipid bilayers with sub-nanometer resolution.[16][17][18] It is particularly powerful for studying phase separation and the structure of ripple phases.

Methodology:

-

Substrate Preparation: A freshly cleaved mica surface is used as the atomically flat substrate.

-

Supported Bilayer Formation: Deposit the LUV suspension onto the mica surface. The vesicles will adsorb, rupture, and fuse to form a single, continuous supported lipid bilayer (SLB).

-

Causality: The hydrophilic nature of mica facilitates the spontaneous formation of an SLB from the vesicle suspension.

-

-

Imaging: Mount the sample in the AFM and image in the appropriate buffer. Imaging must be performed in contact or tapping mode with minimal applied force to avoid damaging the soft bilayer.

-

Trustworthiness: Using low imaging forces is critical. The force should be just sufficient to track the surface. This prevents tip-induced defects and ensures the observed structures are representative of the true bilayer state.

-

-

Data Analysis: The AFM images provide height information. This can reveal the presence of coexisting domains (e.g., Lo and Ld phases, which differ in thickness) or the characteristic periodic structure of a ripple phase.

Implications for Drug Development and Research

The physical properties of PSM have direct consequences for membrane function and are a key consideration in pharmaceutical science.

-

Drug Permeability: The tight packing and high order of PSM-rich domains can significantly hinder the passive diffusion of small molecules across the membrane.

-

Protein Function: The thickness, curvature stress, and fluidity of the bilayer surrounding a membrane protein can modulate its conformational state and activity. PSM-cholesterol domains are known to recruit or exclude specific proteins.

-

Drug Delivery: Liposomes formulated with PSM and cholesterol can exhibit reduced permeability and enhanced stability in biological fluids, making them attractive vehicles for controlled drug release. The specific phase behavior can be exploited for temperature-sensitive drug delivery systems.

By providing a robust framework for understanding and experimentally probing the physical properties of PSM, this guide aims to empower researchers to design more effective therapeutic strategies and to unravel the complex interplay of lipids and proteins in cellular membranes.

References

- 1. researchgate.net [researchgate.net]

- 2. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 3. Impact of amphiphilic molecules on the structure and stability of homogeneous sphingomyelin bilayer: Insights from atomistic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Molecular Structure of Sphingomyelin in Fluid Phase Bilayers Determined by the Joint Analysis of Small-Angle Neutron and X-ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid Ordered and Gel Phases of Lipid Bilayers: Fluorescent Probes Reveal Close Fluidity but Different Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase behavior of palmitoyl and egg sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure and lipid interaction of this compound in bilayer membranes as revealed by 2H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Membrane stiffness is modified by integral membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid ordered and gel phases of lipid bilayers: fluorescent probes reveal close fluidity but different hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesterol's Interfacial Interactions with Sphingomyelins and Phosphatidylcholines: Hydrocarbon Chain Structure Determines the Magnitude of Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 15. An X-ray diffraction study of the effect of alpha-tocopherol on the structure and phase behaviour of bilayers of dimyristoylphosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atomic force microscopy for the study of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Atomic Force Microscopy of Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

The Synthesis of N-Palmitoylsphingomyelin in Mammalian Cells: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biosynthetic pathway of N-Palmitoylsphingomyelin, a critical component of mammalian cell membranes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the intricate cellular logic and experimental methodologies that underpin our understanding of this vital metabolic process. Here, we synthesize established biochemical knowledge with practical, field-tested protocols to offer a comprehensive resource for studying this specific sphingolipid.

Section 1: The Significance of this compound

Sphingomyelin, a major class of sphingolipids, is a cornerstone of membrane architecture and cellular signaling in mammals.[1][2] Constituting 10-20 mol% of plasma membrane lipids, its quasi-cylindrical shape allows for tight packing with cholesterol, forming lipid rafts that serve as organizing hubs for signaling proteins.[1] The specific fatty acyl chain attached to the sphingosine backbone defines the particular species of sphingomyelin. This compound, featuring a saturated 16-carbon palmitoyl chain, is one of the abundant species.[2][3] Beyond its structural role, the metabolism of sphingomyelin, cycling between itself and ceramide, generates potent second messengers that regulate fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1][4] Dysregulation of sphingomyelin metabolism is implicated in numerous pathologies, from neurodegenerative conditions like Niemann-Pick disease to cardiovascular disorders.[5][6]

Section 2: The Biosynthetic Pathway: From Serine to Sphingomyelin

The de novo synthesis of this compound is a spatially and temporally orchestrated multi-step process that spans two key organelles: the endoplasmic reticulum (ER) and the Golgi apparatus.[2][7]

Genesis of the Sphingoid Backbone and Ceramide in the Endoplasmic Reticulum

The journey begins on the cytosolic face of the ER membrane with the synthesis of the ceramide backbone.[7][8]

-

Condensation of L-serine and Palmitoyl-CoA: The first and rate-limiting step is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) . This enzyme condenses the amino acid L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine.[7][9] The availability of these substrates is a key regulatory point for the entire pathway.[10]

-

Reduction to Dihydrosphingosine: The 3-ketodihydrosphingosine is then rapidly reduced to dihydrosphingosine (also known as sphinganine) by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase .[8]

-

N-acylation to Dihydroceramide: The dihydrosphingosine undergoes N-acylation, where a fatty acyl chain is attached via an amide bond. This reaction is catalyzed by a family of six (dihydro)ceramide synthases (CerS) .[8][11] For the synthesis of N-Palmitoyldihydroceramide, the specific substrate is palmitoyl-CoA.

-

Desaturation to Ceramide: The final step in the ER is the introduction of a double bond into the dihydroceramide backbone by dihydroceramide desaturase (DES1) , yielding N-palmitoylceramide.[8]

The Crucial Transit: Ceramide Trafficking from the ER to the Golgi

For its conversion into sphingomyelin, ceramide must be transported from its site of synthesis in the ER to the Golgi apparatus.[12][13] This transport occurs via two distinct mechanisms:

-

Vesicular Transport: A portion of ceramide is transported via COPII-coated vesicles, a process that is dependent on cellular energy (ATP).[9][14]

-

Non-Vesicular Transport: The major and more rapid pathway for sphingomyelin synthesis relies on a non-vesicular, ATP-dependent mechanism mediated by the Ceramide Transfer Protein (CERT) .[12][13][15] CERT is a cytosolic protein that extracts ceramide from the ER membrane and shuttles it to the trans-Golgi.[16][17] This targeted delivery is facilitated by specific domains within the CERT protein: a START domain for ceramide binding, a pleckstrin homology (PH) domain for targeting the Golgi, and an FFAT motif for interacting with the ER-resident protein VAP.[13][18]

The Final Conversion: Sphingomyelin Synthesis in the Golgi Apparatus

The culmination of the pathway occurs in the lumen of the trans-Golgi network.[2] Here, the enzyme sphingomyelin synthase 1 (SMS1) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide.[18][19] This reaction produces this compound and diacylglycerol (DAG), another important signaling molecule.[20] A second isoform, sphingomyelin synthase 2 (SMS2) , is primarily localized to the plasma membrane where it is thought to be involved in the resynthesis of sphingomyelin from ceramide generated locally.[18][21]

Section 3: Experimental Methodologies: A Practical Guide

This section provides detailed, step-by-step protocols for the key experiments used to investigate the this compound biosynthetic pathway.

Enzyme Activity Assays

This protocol is adapted from established methods and measures the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine.[9][22]

Materials:

-

Cell lysate or microsomal fraction

-

Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA

-

L-[³H]-serine

-

Palmitoyl-CoA

-

Pyridoxal 5'-phosphate (PLP)

-

Myriocin (SPT inhibitor, for control)

-

Alkaline Methanol (for stopping the reaction)

-

Organic solvent for extraction (e.g., Chloroform:Methanol 2:1)

-

TLC plates and developing solvent

-

Scintillation counter

Procedure:

-

Prepare cell lysate or microsomes from the cells of interest.

-

In a microfuge tube, combine 50 µg of protein with the reaction buffer.

-

Add PLP to a final concentration of 20 µM.

-

For inhibitor control, pre-incubate with 1 µM myriocin for 30 minutes on ice.

-

Initiate the reaction by adding a labeling mix containing L-[³H]-serine (e.g., 2 µCi) and 100 µM palmitoyl-CoA.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 400 µl of alkaline methanol.

-

Extract the lipids using an appropriate organic solvent mixture.

-

Separate the lipid products by Thin-Layer Chromatography (TLC).[5]

-

Visualize the radiolabeled product by autoradiography or phosphorimaging and quantify using a scintillation counter.

This protocol utilizes a fluorescently labeled sphingoid base to measure CerS activity.[11][23]

Materials:

-

Cell or tissue homogenate

-

Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂

-

NBD-sphinganine (fluorescent substrate)

-

Palmitoyl-CoA

-

Defatted Bovine Serum Albumin (BSA)

-

Fumonisin B1 (CerS inhibitor, for control)

-

Chloroform:Methanol (2:1, v/v)

-

TLC plates and developing solvent

-

Fluorescence imager

Procedure:

-

Prepare homogenates from cells or tissues.

-

In a reaction tube, combine the homogenate (e.g., 20 µg protein) with the assay buffer.

-

Add NBD-sphinganine (e.g., 15 µM) and defatted BSA (e.g., 20 µM).

-

For inhibitor control, pre-incubate with Fumonisin B1.

-

Start the reaction by adding palmitoyl-CoA (e.g., 50 µM).

-

Incubate for 20 minutes at 37°C.[24]

-

Stop the reaction and extract the lipids with chloroform:methanol.

-

Separate the fluorescent substrate and product (NBD-ceramide) by TLC.[24]

-

Visualize the bands using a fluorescence imager and quantify the intensity of the product band.

This assay measures the conversion of a fluorescent ceramide analog to fluorescent sphingomyelin.[7][14]

Materials:

-

Cell homogenate (from cells expressing SMS1 or SMS2)

-

C6-NBD-ceramide

-

Phosphatidylcholine (PC)

-

Reaction Buffer

-

Chloroform:Methanol (2:1, v/v)

-

TLC plates and developing solvent

-

Fluorescence imager

Procedure:

-

Prepare cell homogenates.

-

Set up the reaction containing cell homogenate (e.g., 200 µg protein), C6-NBD-ceramide, and PC in the reaction buffer.

-

Incubate the mixture at 37°C for 2 hours.[7]

-

Extract the lipids with chloroform:methanol.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipids and separate them by TLC.

-

Visualize the fluorescent spots corresponding to C6-NBD-ceramide and C6-NBD-sphingomyelin.

-

Quantify the fluorescent intensity of each spot to determine the percentage of conversion.

Lipid Extraction and Analysis

A widely used method for extracting total lipids from biological samples.[10]

Materials:

-

Cell pellet or tissue homogenate

-

Chloroform

-

Methanol

-

0.9% NaCl solution

Procedure:

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) solution to a final volume 20 times the sample volume.

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture.

-

Vortex the mixture and centrifuge at low speed to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under nitrogen gas.

-

Store the dried lipids at -20°C or -80°C for further analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of individual sphingolipid species.[8][25]

Materials:

-

Extracted lipid sample

-

Internal standards (e.g., isotopically labeled sphingomyelin)

-

LC-MS/MS system with an appropriate column (e.g., C18)

-

Mobile phases (e.g., gradients of acetonitrile, methanol, water with formic acid and ammonium formate)

Procedure:

-

Resuspend the dried lipid extract in a suitable solvent.

-

Add a known amount of an appropriate internal standard.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid species using a reverse-phase C18 column with a suitable gradient elution program.[8]

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the specific precursor-to-product ion transitions.

-

Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.

| Parameter | LC-MS/MS Conditions for Sphingomyelin Analysis |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile/Methanol/Water with Formic Acid & Ammonium Formate |

| Mobile Phase B | Isopropanol with Formic Acid & Ammonium Formate |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ of this compound |

| Product Ion | m/z 184.07 (phosphocholine headgroup) |

Section 4: Visualizing the Pathway and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following are represented using the DOT language for Graphviz.

Caption: De novo synthesis pathway of this compound.

Caption: General workflow for this compound analysis.

References

- 1. An improved method to determine serine palmitoyltransferase activity [zora.uzh.ch]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Structural basis for specific lipid recognition by CERT responsible for nonvesicular trafficking of ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification and comparison of some natural sphingomyelins by on-line high-performance liquid chromatography/discharge-assisted thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Quantitation Using Two Stable Isotopically Labeled Species and Direct Detection of N-Acyl Moiety of Sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 11. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scientificarchives.com [scientificarchives.com]

- 18. CERT-mediated trafficking of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Palmitoylsphingomyelin in the Architecture and Function of Neural Tissues: A Technical Guide

This guide provides an in-depth exploration of N-Palmitoylsphingomyelin (SM d18:1/16:0), a crucial sphingolipid in the neural landscape. We will delve into its unique structural significance, its metabolic regulation, and its profound implications for both the physiological function and pathological states of the nervous system. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this key molecule.

Introduction: The Architectural Significance of this compound in the Nervous System

Sphingolipids are not merely structural components of cellular membranes; they are active participants in a multitude of cellular processes, particularly within the complex environment of the central nervous system (CNS).[1] Among these, sphingomyelin (SM) is the most abundant, with this compound, characterized by a 16-carbon saturated fatty acid chain, being a prominent species.[2] Its presence is especially pronounced in the myelin sheath, the multi-layered insulating membrane that ensheathes neuronal axons, underscoring its critical role in nervous system function.[3]

The unique biophysical properties conferred by the palmitoyl chain, combined with the sphingosine backbone, allow this compound to foster the formation of tightly packed, ordered lipid domains known as lipid rafts.[4] These microdomains serve as crucial signaling platforms, concentrating or excluding specific proteins to modulate a variety of neuronal processes.[5] Furthermore, the metabolism of this compound gives rise to potent signaling molecules, most notably C16:0-ceramide, which is deeply implicated in the regulation of cellular fate, including apoptosis.[6]

Dysregulation of this compound metabolism has been increasingly linked to the pathophysiology of several devastating neurological disorders, including Alzheimer's disease and multiple sclerosis.[7][8] A thorough understanding of its biological roles is therefore paramount for the development of novel therapeutic strategies.

Metabolism of this compound: A Tightly Regulated Process

The cellular levels of this compound are meticulously controlled through a balance of its synthesis and degradation.

De Novo Biosynthesis

The journey of this compound begins with the de novo synthesis of its precursor, ceramide. This pathway is initiated in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[8] Subsequent enzymatic steps lead to the formation of dihydrosphingosine, which is then acylated by a ceramide synthase (CerS) to form dihydroceramide.

Crucially, the acyl chain length of the resulting ceramide is determined by the specificity of the CerS enzyme. In the context of this compound, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) exhibit a preference for palmitoyl-CoA (C16:0-CoA), leading to the production of C16:0-dihydroceramide.[9] A desaturase then introduces a double bond into the sphingoid backbone to yield C16:0-ceramide.

Finally, in the Golgi apparatus, sphingomyelin synthase (SMS) transfers a phosphocholine headgroup from phosphatidylcholine to C16:0-ceramide, giving rise to this compound.[10]

Figure 1: De novo biosynthesis pathway of this compound.

Degradation and the Generation of Bioactive Metabolites

The catabolism of this compound is a critical process that not only regulates its own levels but also generates the potent second messenger, C16:0-ceramide. This hydrolysis is primarily carried out by sphingomyelinases (SMases), which are classified based on their optimal pH.[11]

-

Acid Sphingomyelinase (aSMase): Located predominantly in lysosomes, aSMase plays a key role in the turnover of sphingomyelin.[12]

-

Neutral Sphingomyelinase (nSMase): Found at the plasma membrane, nSMase is often activated in response to cellular stress signals.[13]

The C16:0-ceramide produced through this pathway can then be further metabolized, for instance, by ceramidases to generate sphingosine, which can be phosphorylated to sphingosine-1-phosphate (S1P), another crucial signaling molecule.

Multifaceted Roles of this compound in Neural Tissues

A Cornerstone of the Myelin Sheath

The myelin sheath, a hallmark of the vertebrate nervous system, is exceptionally rich in lipids, which are essential for its insulating properties. This compound is a major constituent of myelin, contributing to its stability and tight compaction.[14] The saturated palmitoyl chain allows for strong van der Waals interactions with cholesterol and other lipids, leading to a highly ordered and stable membrane structure.[15] This organization is critical for the rapid saltatory conduction of nerve impulses.

Orchestrating Neuronal Signaling through Lipid Rafts

This compound is a key player in the formation and function of lipid rafts in neuronal membranes.[4] These microdomains act as signaling hubs, concentrating receptors, ion channels, and signaling proteins to facilitate efficient signal transduction.[16] By modulating the lipid environment, this compound can influence a wide array of neuronal processes, including:

-

Synaptic transmission: The clustering of neurotransmitter receptors and ion channels within lipid rafts is crucial for synaptic plasticity.

-

Axon guidance: Lipid rafts are involved in the signaling pathways that guide developing axons to their correct targets.

-

Neurotrophic factor signaling: The efficacy of signaling by neurotrophic factors, which are essential for neuronal survival and differentiation, is often dependent on the integrity of lipid rafts.

A Precursor to the Pro-Apoptotic Messenger, C16:0-Ceramide

The hydrolysis of this compound to C16:0-ceramide is a critical step in the induction of apoptosis in both neurons and oligodendrocytes.[6] Elevated levels of C16:0-ceramide have been shown to activate downstream stress-activated protein kinases, such as JNK, leading to a cascade of events that culminate in cell death.[6] This pathway is of particular interest in the context of neurodegenerative diseases where neuronal and glial cell loss is a prominent feature.

This compound in the Pathogenesis of Neurological Diseases

Given its fundamental roles in neural tissue, it is not surprising that dysregulation of this compound metabolism is implicated in several neurological disorders.

Alzheimer's Disease

In Alzheimer's disease, there is evidence of altered sphingolipid metabolism, with some studies reporting changes in the levels of specific ceramide species, including those with a C16:0 acyl chain.[7] The accumulation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, has been shown to activate sphingomyelinases, leading to an increase in ceramide levels and subsequent neuronal apoptosis.[7]

Table 1: Alterations in Sphingomyelin and Ceramide Species in Alzheimer's Disease Models

| Lipid Species | Change in AD Models | Potential Consequence | Reference |

| C16:0-Ceramide | Increased | Neuronal Apoptosis | [7] |

| Total Sphingomyelin | Decreased in some studies | Altered membrane fluidity and signaling | [17] |

Multiple Sclerosis

Multiple sclerosis (MS) is an autoimmune demyelinating disease of the CNS. The breakdown of myelin is a central feature of MS pathology.[18] Given the abundance of this compound in myelin, its degradation and the subsequent increase in C16:0-ceramide are thought to contribute to oligodendrocyte apoptosis and the inflammatory processes that drive the disease.[8][19] Studies in animal models of MS have shown that targeting the enzymes involved in C16:0-ceramide synthesis can ameliorate disease severity, highlighting this pathway as a potential therapeutic target.[20]

Experimental Methodologies for the Study of this compound

The investigation of this compound in neural tissues requires a combination of sophisticated analytical techniques and relevant biological models.

Lipid Extraction from Neural Tissues: The Folch Method

A widely used and robust method for the extraction of lipids from brain tissue is the Folch method.[21]

Step-by-Step Protocol:

-

Homogenization: Homogenize a known weight of neural tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the tissue volume.

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature to ensure thorough lipid extraction.

-

Filtration/Centrifugation: Separate the liquid phase from the solid tissue debris by filtration or centrifugation.

-

Washing: Add 0.2 volumes of 0.9% NaCl solution to the liquid extract and vortex to partition the mixture into two phases.

-

Phase Separation: Centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the upper aqueous phase and the lower chloroform phase, which contains the lipids.

-

Collection and Drying: Carefully collect the lower chloroform phase and dry it under a stream of nitrogen or in a vacuum evaporator.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.

Figure 2: Workflow for the Folch lipid extraction method.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species, including this compound.[9]

Key Considerations for LC-MS/MS Analysis:

-

Internal Standards: The use of stable isotope-labeled internal standards for this compound is essential for accurate quantification.

-

Chromatography: Both hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography can be employed to separate different lipid classes and individual sphingomyelin species.[22]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity for the detection of this compound. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

In Vitro Models: Neuron and Oligodendrocyte Co-cultures

To study the role of this compound in myelination and neuron-glia interactions, in vitro co-culture systems are invaluable.

General Protocol Outline:

-

Cell Derivation: Differentiate induced pluripotent stem cells (iPSCs) or embryonic stem cells into neurons and oligodendrocyte precursor cells (OPCs).

-

Co-culture: Plate the neurons and OPCs together in a suitable culture medium that supports the survival and maturation of both cell types.

-

Myelination: Over a period of several weeks, the OPCs will differentiate into mature oligodendrocytes and begin to myelinate the neuronal axons.

-

Analysis: The extent of myelination can be assessed by immunocytochemistry for myelin-specific proteins (e.g., MBP) and by electron microscopy to visualize the compacted myelin sheath. Lipidomic analysis of these cultures can provide insights into the changes in this compound levels during myelination.

Conclusion and Future Directions

This compound is a central player in the biology of neural tissues, with its roles extending from providing structural integrity to the myelin sheath to modulating complex signaling pathways. Its metabolic product, C16:0-ceramide, is a potent regulator of cell fate, and the dysregulation of this axis is increasingly recognized as a key factor in the pathogenesis of major neurological diseases.

Future research should focus on further elucidating the specific signaling pathways directly influenced by this compound and C16:0-ceramide in different neural cell types. The development of more sophisticated analytical techniques will enable a more precise quantification of this lipid in subcellular compartments and in living cells. A deeper understanding of the intricate roles of this compound will undoubtedly pave the way for the development of novel therapeutic interventions for a range of debilitating neurological disorders.

References

- 1. Sphingomyelin synthase-related protein is a regulator of serine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of membrane palmitoylated protein-1 with model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the Nature of Lipid Raft Membranes | PLOS Computational Biology [journals.plos.org]

- 5. Lipid rafts in neuronal signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingolipids in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity | MDPI [mdpi.com]

- 11. Acid sphingomyelinase - Wikipedia [en.wikipedia.org]

- 12. Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide and neurodegeneration: susceptibility of neurons and oligodendrocytes to cell damage and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Interactions of N-stearoyl sphingomyelin with cholesterol and dipalmitoylphosphatidylcholine in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipid Rafts: The Maestros of Normal Brain Development | MDPI [mdpi.com]

- 17. Plasma Sphingomyelins in Late-Onset Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The pathology of multiple sclerosis is the result of focal inflammatory demyelination with axonal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sphingolipids in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 22. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

N-Palmitoylsphingomyelin: A Linchpin in Cellular Signaling Cascades

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Palmitoylsphingomyelin (pSM), a prominent species of sphingomyelin, is a critical constituent of mammalian cell membranes, where it transcends its structural role to become a pivotal player in a myriad of cellular signaling cascades. This technical guide provides a comprehensive exploration of pSM's involvement in cellular signaling, with a primary focus on its metabolism, its function in organizing membrane microdomains, and its profound influence on pathways governing cell fate and inflammatory responses. While much of pSM's signaling influence is mediated through its bioactive metabolite, ceramide, this guide will also touch upon the emerging understanding of pSM's direct roles. We will delve into the intricate enzymatic machinery that governs pSM turnover and the subsequent generation of signaling molecules. Furthermore, this guide will equip researchers with detailed, field-proven methodologies for the extraction, quantification, and study of pSM, ensuring scientific integrity and reproducibility.

The Central Role of this compound in Membrane Architecture and Signaling Hubs

This compound, characterized by a palmitic acid (C16:0) attached to the sphingosine backbone via an amide linkage, is one of the most common sphingomyelin species in mammalian cells.[1][2] Its unique physicochemical properties, including a high melting temperature and a propensity for hydrogen bonding, are fundamental to its function.[3]

A Cornerstone of Lipid Rafts

A primary function of pSM is its integral role in the formation of lipid rafts—dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and cholesterol.[4] These rafts serve as platforms for the spatial organization of signaling proteins, including receptors, G-proteins, and kinases, thereby facilitating or inhibiting signal transduction.[5] The tight packing of pSM with cholesterol creates a liquid-ordered (Lo) phase, distinct from the surrounding liquid-disordered (Ld) phase of the bulk membrane, which is enriched in unsaturated phospholipids.[4] This phase separation is crucial for concentrating signaling molecules and enhancing the efficiency of specific signaling pathways.

The Sphingomyelin Cycle: A Tightly Regulated Signaling Cassette

The signaling capacity of pSM is intrinsically linked to its metabolism through the sphingomyelin cycle. This cycle describes the enzymatic breakdown of sphingomyelin to generate bioactive lipids, most notably ceramide, and its subsequent resynthesis.[6]

Sphingomyelinases: The Gatekeepers of Ceramide Production

The hydrolysis of pSM is catalyzed by a family of enzymes known as sphingomyelinases (SMases), which cleave the phosphocholine headgroup to yield ceramide.[6] Different isoforms of SMases are localized to specific cellular compartments and are activated by distinct stimuli, allowing for precise spatial and temporal control of ceramide generation.

-

Acid Sphingomyelinase (aSMase): Localized in lysosomes and also secreted, aSMase is activated by various cellular stresses, including inflammatory cytokines like TNF-α and Fas ligand, as well as pathogens.[7]

-

Neutral Sphingomyelinase (nSMase): Primarily found at the plasma membrane, nSMase is activated by a range of stimuli including growth factors and oxidative stress.[8]

The generation of ceramide from pSM is a critical event in initiating downstream signaling cascades.

Sphingomyelin Synthases: Restoring the Balance

The resynthesis of sphingomyelin from ceramide and phosphatidylcholine is catalyzed by sphingomyelin synthases (SMS), primarily located in the Golgi apparatus and plasma membrane.[4] This reaction not only consumes ceramide, thereby terminating its signaling, but also produces diacylglycerol (DAG), another important second messenger.[4]

Diagram: The Sphingomyelin Cycle

Caption: The Sphingomyelin Cycle illustrating the enzymatic conversion of pSM.

This compound-Derived Ceramide: A Potent Second Messenger

The hydrolysis of pSM to ceramide unleashes a potent bioactive lipid that acts as a second messenger in a multitude of signaling pathways. Ceramide can exert its effects by directly interacting with downstream effector proteins or by altering the biophysical properties of membranes, leading to the formation of ceramide-rich platforms that facilitate protein-protein interactions.[9]

Orchestrating Apoptosis

Ceramide is a well-established pro-apoptotic molecule.[10] Its accumulation, following the activation of SMases by death receptor ligands like TNF-α and FasL, is a key event in the initiation of the apoptotic cascade.[7][11]

-

Mitochondrial Pathway: Ceramide can promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.[12]

-

Death Receptor Clustering: Ceramide facilitates the clustering of death receptors, such as Fas, in the plasma membrane, which is essential for the formation of the death-inducing signaling complex (DISC) and subsequent caspase activation.[9]

Diagram: Ceramide-Mediated Apoptosis Pathway

Caption: Ceramide's role in Fas-mediated apoptosis.

Fueling Inflammatory Responses

Ceramide generated from pSM is also a key player in inflammatory signaling.[13] For instance, in response to lipopolysaccharide (LPS), a component of bacterial cell walls, the activation of SMases and subsequent ceramide production can amplify the inflammatory response in macrophages.[10] This often involves the activation of downstream signaling pathways such as NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.[14]

Direct Signaling Roles of this compound: An Emerging Frontier

While the majority of pSM's signaling functions are attributed to its metabolic products, there is growing interest in its potential to act as a direct signaling molecule. The precise mechanisms are still under active investigation, but it is hypothesized that the biophysical properties of pSM-rich membrane domains can directly influence the activity of membrane-associated proteins.

-

Ion Channels: The lipid environment, including the concentration of pSM, can modulate the gating properties and localization of various ion channels. However, direct binding of pSM to ion channels remains an area for further research.[11][15]

-

G-Protein Coupled Receptors (GPCRs): The localization of GPCRs within or outside of pSM-rich lipid rafts can significantly impact their signaling output.[16][17] Palmitoylation of GPCRs, a distinct process from the incorporation of pSM into the membrane, can also influence their function and localization.[18]

Methodologies for Studying this compound

To rigorously investigate the roles of pSM in cell signaling, robust and validated experimental protocols are essential.

Lipid Extraction from Cultured Cells

This protocol is based on the widely used Bligh and Dyer method, optimized for the extraction of sphingolipids.[7]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (MeOH), HPLC grade

-

Chloroform (CHCl3), HPLC grade

-

Deionized water (H2O)

-

Cell scraper

-

Conical tubes (15 mL)

-

Centrifuge

Protocol:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

To the cell pellet, add 1 mL of methanol and vortex thoroughly.

-

Add 2 mL of chloroform and vortex for 2 minutes.

-

Add 0.8 mL of deionized water and vortex for 2 minutes.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid film in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.[19][20]

Instrumentation and Reagents:

-

High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

C18 reversed-phase HPLC column.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

This compound (C16:0) standard.

-

Internal standard (e.g., N-dodecanoyl-sphingomyelin (C12:0)).

Protocol:

-

Sample Preparation: Resuspend the dried lipid extract in a known volume of mobile phase B containing the internal standard.

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution to separate the lipid species. A typical gradient might start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 60% B.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for pSM and the internal standard. For pSM (C16:0), a common transition is m/z 703.6 → 184.1.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the pSM standard.

-

Calculate the concentration of pSM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Type/Tissue | Reference |

| Cellular Concentration | 43% less than wild-type | SPT-deficient LY-B CHO cells | [21] |

| Plasma Concentration | 5-15% of total phospholipids | Human Plasma | [4] |

| LC-MS/MS MRM Transition | m/z 703.6 → 184.1 | Positive Ion Mode | [22] |

Workflow for Investigating pSM Signaling

Diagram: Experimental Workflow

Caption: A typical workflow for studying pSM's role in a signaling cascade.

Concluding Remarks and Future Directions

This compound stands as a central molecule in cell biology, influencing cellular decisions through its structural role in organizing signaling platforms and as a source of potent bioactive metabolites. The intricate regulation of the sphingomyelin cycle provides a sophisticated mechanism for cells to respond to a wide array of stimuli. While the downstream effects of its primary metabolite, ceramide, in apoptosis and inflammation are well-documented, the direct signaling roles of pSM are an exciting and evolving area of research. Future investigations employing advanced analytical techniques and genetic tools will undoubtedly further unravel the complexities of pSM-mediated signaling, opening new avenues for therapeutic intervention in diseases where these pathways are dysregulated.

References

- 1. This compound | C39H79N2O6P | CID 9939941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and Lipid Interaction of this compound in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into Sphingolipid Miscibility: Separate Observation of Sphingomyelin and Ceramide N-Acyl Chain Melting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions of nanomaterials with ion channels and related mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. Regulation of G protein-coupled receptors by palmitoylation and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Palmitoylation of ligands, receptors, and intracellular signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lipidmaps.org [lipidmaps.org]

- 20. Quantitative and Qualitative Method for Sphingomyelin by LC-MS Using Two Stable Isotopically Labeled Sphingomyelin Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. addi.ehu.es [addi.ehu.es]

- 22. uab.edu [uab.edu]

An In-Depth Technical Guide to the Thermotropic Phase Transitions of Hydrated N-Palmitoylsphingomyelin (PSM)

Foreword for the Advanced Researcher

N-Palmitoylsphingomyelin (PSM), a ubiquitous component of mammalian cell membranes, is more than a mere structural lipid. Its unique biophysical properties, driven by a ceramide backbone capable of extensive hydrogen bonding, underpin the formation of ordered membrane domains, modulate protein function, and influence cellular signaling cascades. For professionals in membrane biophysics and drug development, a granular understanding of the thermotropic phase behavior of PSM is not academic—it is foundational. The temperature-dependent transitions between its ordered gel, intermediate ripple, and disordered fluid phases dictate membrane permeability, elasticity, and lateral organization. This behavior is critical for designing lipid-based drug delivery systems, such as liposomes, where the physical state of the bilayer directly controls drug retention, release kinetics, and stability. This guide moves beyond a simple recitation of transition temperatures to provide a cohesive, mechanistically-grounded framework for understanding, characterizing, and manipulating the phase behavior of hydrated PSM bilayers.

The Thermotropic Personality of this compound

Unlike many glycerophospholipids, the phase behavior of fully hydrated PSM is characterized by at least two distinct, reversible thermotropic transitions. These are not merely melting events but complex structural reorganizations involving acyl chain order, headgroup hydration, and bilayer geometry. The transitions are best understood as a sequential loss of order upon heating.

-

The Gel Phase (Lβ'): At low temperatures (e.g., below ~24°C), PSM exists in a solid-ordered or gel phase. In this state, the palmitoyl chains are in a highly ordered, all-trans conformation, leading to tight packing. X-ray diffraction studies have shown that in the Lβ' phase, the hydrocarbon chains are tilted with respect to the bilayer normal by approximately 30 degrees.[1][2] This tilted arrangement results in a relatively small area per lipid, around 45 Ų.[1][2]

-

The Ripple Phase (Pβ'): Upon heating, PSM undergoes a "pre-transition" from the flat Lβ' phase to a periodically undulated or "ripple" phase, designated Pβ'. This transition is a hallmark of certain saturated lipids and represents an intermediate state of order. The bilayer is no longer flat but exhibits a periodic, asymmetric wave-like pattern. This phase is characterized by the coexistence of ordered, tilted acyl chains and regions of increased fluidity. The ripple wavelength for PSM in this phase is approximately 145 Å.[1][2]

-

The Liquid-Crystalline Phase (Lα): The most significant energetic event is the main chain-melting transition (Tm), where the ripple phase transforms into the liquid-disordered or liquid-crystalline phase (Lα). This highly cooperative transition involves a dramatic increase in the population of gauche rotamers within the acyl chains, leading to a significant expansion of the bilayer. The area per lipid in the Lα phase increases substantially to around 64 Ų, reflecting the increased motional freedom of the lipid tails.[1]

The sequence of these transitions upon heating can be summarized as: Lβ' (Gel, tilted chains) → Pβ' (Ripple) → Lα (Liquid-Crystalline, fluid chains)

Below is a conceptual diagram illustrating this phase progression.

Caption: Phase progression of hydrated this compound upon heating.

Quantitative Characterization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary analytical tool for characterizing the thermotropic phase transitions of lipids. It measures the heat flow difference between a sample and a reference as a function of temperature. Phase transitions appear as endothermic peaks on a heating scan, and their properties provide critical thermodynamic data.

For fully hydrated PSM, a DSC thermogram will typically display two distinct endotherms upon heating:

-

A low-enthalpy, broad peak corresponding to the Lβ' → Pβ'pre-transition .

-

A high-enthalpy, sharp, and cooperative peak corresponding to the Pβ' → Lαmain transition (Tm) .

| Transition | Typical Temperature Range (°C) | Enthalpy (ΔH) (kcal/mol) | Key Characteristic |

| Pre-transition (Lβ' → Pβ') | ~24 - 30 °C[1][2] | Low | Broad, low cooperativity |

| Main Transition (Tm) (Pβ' → Lα) | ~41.0 - 41.5 °C[1][3][4] | ~7.5[3][4] | Sharp, highly cooperative |

Note: Absolute values can vary slightly based on the purity of the lipid, hydration level, buffer composition, and DSC scan rate.

The degree of hydration is a critical parameter. Anhydrous PSM has a much higher transition temperature (~75°C). As water is added, it hydrates the phosphocholine headgroup, increasing intermolecular spacing and lowering the energy required to induce chain melting. The transition temperature progressively decreases with hydration until a plateau is reached at water concentrations above ~25% by weight, which is considered "fully hydrated".[3][4]

Probing Molecular Structure: The Role of X-ray Diffraction and FTIR Spectroscopy

While DSC provides the thermodynamic signature of phase transitions, other techniques are required to elucidate the underlying molecular and structural changes.

X-ray Diffraction (XRD)

XRD is indispensable for determining the geometry and packing of lipid assemblies.

-

Wide-Angle X-ray Scattering (WAXS) probes the short-range order of the acyl chains. In the gel (Lβ') and ripple (Pβ') phases, the chains are packed in a quasi-hexagonal lattice, giving rise to a sharp diffraction peak at a spacing of ~4.2 Å.[3][4][5] In contrast, the disordered chains in the liquid-crystalline (Lα) phase produce a broad, diffuse reflection centered at ~4.6 Å, indicative of their fluid-like state.[3][4][5]

-

Small-Angle X-ray Scattering (SAXS) provides information on the larger-scale organization, such as the lamellar repeat distance (d-spacing), which is the thickness of one lipid bilayer plus its associated water layer. SAXS is the technique that definitively identifies the periodic structure of the ripple phase.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is exquisitely sensitive to the conformational state of the lipid molecules. Specific vibrational modes act as reporters for molecular order.

-

CH₂ Stretching Vibrations: The acyl chain methylene (CH₂) symmetric (νs) and antisymmetric (νas) stretching modes, typically found near 2850 cm⁻¹ and 2920 cm⁻¹, respectively, are powerful indicators of chain conformation. In the ordered gel phase, these frequencies are lower. Upon transitioning to the fluid Lα phase, the introduction of gauche conformers causes a significant upward shift in frequency of 2-4 cm⁻¹, reflecting the increased conformational disorder.[6]

-

Amide I and II Bands: The amide I (C=O stretch) and amide II (N-H bend) bands of the ceramide backbone are sensitive to the extensive hydrogen bonding network at the bilayer interface.[7] Changes in the position and shape of these bands across the phase transitions reflect alterations in the hydration state and intermolecular H-bonding, which are key to sphingomyelin's unique properties.

A Self-Validating Protocol for DSC Analysis of PSM Multilamellar Vesicles (MLVs)

This protocol describes the preparation of fully hydrated PSM multilamellar vesicles (MLVs) and their analysis by DSC. The causality behind each step is explained to ensure a robust, self-validating workflow.

Rationale for MLVs

For studying the intrinsic thermotropic properties of a lipid, MLVs are the system of choice. They are thermodynamically stable, easy to prepare, and provide a strong signal-to-noise ratio in DSC due to the high concentration of stacked bilayers. This avoids potential artifacts related to the high curvature or preparation stress of unilamellar vesicles.

Experimental Workflow Diagram

Caption: Workflow for DSC analysis of this compound MLVs.

Step-by-Step Methodology

-

Lipid Film Formation:

-

Step 1.1: Accurately weigh a desired amount of this compound powder (e.g., 2-5 mg) into a clean, pear-shaped or round-bottom flask.

-

Step 1.2: Dissolve the lipid in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v).[8] The use of a solvent mixture ensures complete solubilization.

-

Step 1.3: Remove the solvent using a rotary evaporator. The goal is to create a thin, uniform lipid film on the inner surface of the flask. A thin film maximizes the surface area for subsequent hydration.

-

Step 1.4: Place the flask under high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent. Causality: Residual solvent can significantly alter membrane fluidity and depress transition temperatures, acting as an impurity. This step is critical for data integrity.

-

-

Hydration and Annealing:

-

Step 2.1: Add the desired amount of aqueous buffer (e.g., HEPES, PBS, or pure water) to the dry lipid film to achieve a final lipid concentration of 1-5 mg/mL. The hydration must be performed at a temperature well above the Tm of PSM (e.g., 55-60°C) to ensure the lipid is in its fluid phase, which facilitates proper hydration and lamellar formation.[9]

-

Step 2.2: Seal the flask and vortex vigorously for 2-5 minutes while maintaining the temperature above Tm. This mechanical agitation detaches the lipid film from the glass and disperses it in the buffer, forming MLVs.

-

Step 2.3: Anneal the sample. This involves thermal cycling, for example, 3-5 cycles of heating to above Tm (e.g., 60°C) and cooling to below the pre-transition (e.g., 10°C), holding at each temperature for 10-15 minutes. Causality: Annealing helps to heal structural defects in the bilayers and ensures a more uniform hydration state across the lamellae, leading to sharper, more reproducible transitions.

-

-

DSC Measurement:

-

Step 3.1: While the sample is still in its fluid state (to ensure homogeneity), accurately transfer a known volume of the MLV suspension into a DSC sample pan. Transfer an identical volume of the pure buffer into the reference pan. Hermetically seal the pans. Causality: Using the same buffer in the reference pan ensures that the instrument subtracts the heat capacity of the solvent, isolating the thermal events of the lipid.

-

Step 3.2: Place the pans in the DSC cell and equilibrate the system at a starting temperature well below any expected transitions (e.g., 10°C).

-

Step 3.3: Perform the thermal scan. A typical scan rate for lipids is 1-2°C/min. A common and robust procedure is to run at least two heating cycles. The first heating scan can sometimes show artifacts from the sample's thermal history. The second heating scan, performed after a controlled cooling cycle, is typically more reproducible and used for final analysis. A standard program would be:

-

Heat from 10°C to 60°C at 1°C/min.

-

Cool from 60°C to 10°C at 1°C/min.

-

Heat from 10°C to 60°C at 1°C/min (analysis scan).

-

-

Step 3.4: Analyze the data from the second heating scan. Use the instrument's software to perform a baseline subtraction and integrate the area under the endothermic peaks to determine the transition temperature (Tm, the peak maximum) and the transition enthalpy (ΔH).

-

Conclusion and Outlook for Drug Development